Dynorphin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dynorphin B, also known as rimorphin, is a form of dynorphin and an endogenous opioid peptide . It primarily functions as a neurotransmitter and neuromodulator, playing a significant role in pain perception, stress response, and the regulation of mood .

Synthesis Analysis

This compound is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) . These precursors are synthesized as large proteins in cell bodies by the protein synthesis machinery, transported via axonal transport to nerve terminals, and cleaved by peptidases to produce the final active peptides during the transport process .

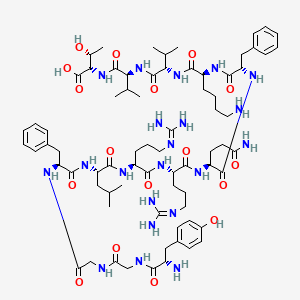

Molecular Structure Analysis

The molecular formula of this compound is C74H115N21O17 . This compound contains total 229 bond(s); 114 non-H bond(s), 34 multiple bond(s), 51 rotatable bond(s), 16 double bond(s), 18 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 12 secondary amide(s) (aliphatic), 2 guanidine derivative(s), 6 primary amine(s) (aliphatic), 2 hydroxyl group(s) .

Chemical Reactions Analysis

This compound (an agonist of κ-opioid receptors) and naloxone (an antagonist of opioid receptors) produced significant (up to 75%) changes in the areas of the initial positive components of FPs evoked by sequential stimulation of identical nerves in both hind limbs in spinalized cats .

Physical and Chemical Properties Analysis

The average mass of this compound is 1570.835 Da and the mono-isotopic mass is 1569.877930 Da .

Wissenschaftliche Forschungsanwendungen

Neuroanatomical Distribution

Dynorphin B (DYN B) is strategically located in brain regions that regulate motor function, cardiovascular and water balance systems, eating, sensory processing, and pain perception. The distribution of DYN B is evident in various parts of the brain including the neo- and allocortices, caudate-putamen, and hypothalamus, among others, indicating its broad role in the central nervous system (Fallon & Leslie, 1986).

Peptide Processing and Biosynthesis

This compound is generated from larger precursor peptides like Dyn B-29 through specific enzymatic cleavages. An enzyme called "dynorphin-converting enzyme" (DCE), found in the bovine pituitary, plays a crucial role in this process, cleaving at specific sites to generate Dyn B-13 and other peptides. This highlights the intricate process of peptide hormone and neuropeptide biosynthesis (Berman, Juliano, & Devi, 1995).

Expression in Prolactin-Immunoreactive Neurons

DYN B is synthesized in neurons that also produce prolactin, especially in the rat lateral hypothalamus. This co-localization suggests a complex interplay between dynorphin peptides and other hormones in the hypothalamus, potentially affecting functions like stress response and reproductive physiology (Griffond et al., 1994).

Neuropathic Pain and Cytokine Involvement

Dynorphin, including dynorphin A, which is closely related to this compound, has been implicated in neuropathic pain. Its role in inducing allodynia, a type of pain response, is linked with cytokine involvement and neural pathways. Understanding this process opens avenues for therapeutic interventions in chronic pain (Laughlin et al., 2000).

Blood-Brain Barrier Interaction

Dynorphin A's metabolite, Dyn A 1-6, derived from the larger peptide, interacts with the blood-brain barrier (BBB). Understanding how dynorphin metabolites permeate the BBB can provide insights into their effects on the central nervous system and their potential role in neurological disorders (Sloan et al., 2012).

Wirkmechanismus

Target of Action

Rimorphin, also known as Dynorphin B, is an endogenous opioid peptide . Its primary target is the kappa opioid receptor (KOR) . KOR is a G-protein-coupled receptor that plays a crucial role in the perception of pain, consciousness, motor control, and mood .

Mode of Action

Rimorphin interacts with its target, the KOR, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events. The amino acid residues Tyr1, Phe4, Arg6, Arg7, and Lys10 in the sequence of this compound are critical for both opioid receptor affinity and KOR agonist potency .

Biochemical Pathways

Upon activation by Rimorphin, the KOR initiates a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels . These actions result in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

Like other opioid peptides, it is likely to be synthesized as a large protein precursor in cell bodies, transported via axonal transport to nerve terminals, and cleaved by peptidases to produce the final active peptide during the transport process .

Result of Action

The activation of KOR by Rimorphin leads to a variety of effects at the molecular and cellular level. These include analgesia (pain relief), dysphoria, and hallucinations . The exact effects can vary depending on the specific location of the KORs in the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rimorphin. For example, cannabinoids like CP55,940 and Δ9-tetrahydrocannabinol (Δ9-THC) can induce the release of this compound, enhancing its action . Additionally, the presence of other neurotransmitters and neuromodulators in the local environment can modulate the effects of Rimorphin .

Zukünftige Richtungen

Increasing evidence accumulated during the past two decades has demonstrated that the then-novel kisspeptin, which was discovered in 2001, the known neuropeptides neurokinin B and dynorphin A, which were discovered in 1983 and 1979, respectively, and their G-protein-coupled receptors, serve as key molecules that control reproduction in mammals . This identified signaling bias could be involved in specifying endogenous peptide roles in vivo, where these peptides have low selectivity between opioid receptor family members .

Biochemische Analyse

Biochemical Properties

Rimorphin interacts with various enzymes, proteins, and other biomolecules. It has been found that the Tyr 1 and Phe 4 residues of Rimorphin are critical for both opioid receptor affinity and κ-opioid receptor agonist potency, Arg 6 and Arg 7 promote κ-opioid affinity and Lys 10 contributes to the opioid receptor affinity .

Cellular Effects

Rimorphin has significant effects on various types of cells and cellular processes. It modulates neurotransmission in brain circuits that subserve mood, motivation, and cognitive function . It exerts its effects primarily through the κ-opioid receptor (KOR), a G-protein-coupled receptor .

Molecular Mechanism

Rimorphin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the κ-opioid receptor (KOR) and acts as an agonist .

Metabolic Pathways

Rimorphin is involved in various metabolic pathways. It is generated as a proteolytic cleavage product of leumorphin, which in turn is a cleavage product of preproenkephalin B (prodynorphin) .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dynorphin B involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Resin-bound amino acid", "Fmoc-protected amino acid", "Coupling reagents", "Cleavage reagents", "Protecting groups" ], "Reaction": [ "Activation of the resin-bound amino acid with a coupling reagent", "Addition of the Fmoc-protected amino acid to the resin-bound amino acid", "Removal of the Fmoc-protecting group", "Repetition of the coupling and deprotection steps until the desired peptide sequence is obtained", "Cleavage of the peptide from the resin using cleavage reagents", "Removal of the protecting groups to obtain the final product, Dynorphin B" ] } | |

CAS-Nummer |

85006-82-2 |

Molekularformel |

C74H115N21O17 |

Molekulargewicht |

1570.8 g/mol |

IUPAC-Name |

2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C74H115N21O17/c1-40(2)34-53(91-68(107)54(36-44-18-10-8-11-19-44)86-58(100)39-84-57(99)38-85-62(101)48(76)35-46-25-27-47(97)28-26-46)67(106)89-51(24-17-33-83-74(80)81)63(102)87-50(23-16-32-82-73(78)79)64(103)90-52(29-30-56(77)98)65(104)92-55(37-45-20-12-9-13-21-45)69(108)88-49(22-14-15-31-75)66(105)93-59(41(3)4)70(109)94-60(42(5)6)71(110)95-61(43(7)96)72(111)112/h8-13,18-21,25-28,40-43,48-55,59-61,96-97H,14-17,22-24,29-39,75-76H2,1-7H3,(H2,77,98)(H,84,99)(H,85,101)(H,86,100)(H,87,102)(H,88,108)(H,89,106)(H,90,103)(H,91,107)(H,92,104)(H,93,105)(H,94,109)(H,95,110)(H,111,112)(H4,78,79,82)(H4,80,81,83) |

InChI-Schlüssel |

AGTSSZRZBSNTGQ-UHFFFAOYSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)N)O |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

Physikalische Beschreibung |

Solid |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Q1: What is the primary target of Dynorphin B?

A1: this compound primarily acts as an agonist at κ-opioid receptors (κORs). [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q2: What are the downstream effects of this compound binding to κORs?

A2: this compound binding to κORs can lead to a range of effects, including:

- Inhibition of neurotransmitter release: this compound can decrease the release of dopamine in the basal ganglia. [] [https://www.semanticscholar.org/paper/4fdd123c1b4575151304052e6cdf68c446345803]

- Analgesia: this compound exhibits antinociceptive effects in the spinal cord. [] [https://www.semanticscholar.org/paper/f9551c613205cc12431fa1efa2a14a89907ffae3]

- Modulation of DNA synthesis: this compound can affect DNA synthesis in fetal brain cell aggregates, potentially impacting glial cell proliferation during brain development. [] [https://www.semanticscholar.org/paper/eb7bd718f5a60a44d186dfe273e0fdfb858962a4]

- Cardiogenesis: this compound has been implicated in the differentiation of embryonic stem cells into cardiomyocytes. [] [https://www.semanticscholar.org/paper/2e1888494b97a326a8b9400a575820a67a591ccf]

Q3: Does this compound interact with other opioid receptors?

A3: While this compound demonstrates high affinity for κORs, it can also interact with μ-opioid receptors (μORs) and δ-opioid receptors (δORs) with varying potencies. [, ] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51], [https://www.semanticscholar.org/paper/05650475d70f2b91641ef54c8965ddca3835c306]

Q4: Can this compound exert effects independent of opioid receptors?

A4: Research suggests this compound might interact directly with cell membranes. Studies have shown it inserts into the lipid bilayer, potentially influencing membrane properties. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

Q5: What is the molecular formula and weight of this compound?

A5: this compound (C68H102N20O15) has a molecular weight of 1371.64 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Commonly used techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information on the three-dimensional structure and dynamics of this compound in solution and its interactions with membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

- Circular Dichroism (CD): Helps determine the secondary structure of this compound. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

- High-Performance Liquid Chromatography (HPLC): Used for purification and analysis of this compound and related peptides. [, ] [https://www.semanticscholar.org/paper/d9ca645bea6392f6e7ba76a6c3096262a69867e8], [https://www.semanticscholar.org/paper/03d2bc4f04b882815fceca45fc5971ac90670419]

Q7: Is this compound susceptible to degradation by enzymes?

A8: Yes, this compound is a peptide and can be degraded by peptidases present in biological systems. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q8: How can the stability of this compound be enhanced for research or therapeutic applications?

A8: Several strategies can improve stability:

- Use of peptidase inhibitors: These inhibitors can prevent enzymatic degradation. [] [https://www.semanticscholar.org/paper/2ac567a41a4ab0a614df55c59275e18c3dca2c51]

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry and modeling techniques, such as theoretical conformational analysis, have been used to:

- Investigate the spatial structure and conformations of this compound. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

- Design modified amino acid sequences of this compound analogues with potentially enhanced or specific pharmacological properties. [] [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

- Study its interactions with model membranes. [] [https://www.semanticscholar.org/paper/98a0f6ea2dd089027ea9e9a24839bb3f9d8f3656]

Q10: How do structural modifications of this compound affect its activity and potency?

A10: Research suggests:

- C-terminal modifications: Changes to the C-terminal region can also modulate affinity for specific opioid receptor subtypes, altering its pharmacological profile. [] [https://www.semanticscholar.org/paper/4bee6002e94d8602af2b9f9cb3ed2edd58a960a9]

Q11: Are there any this compound analogues with improved pharmacological properties?

A12: While specific analogues were not discussed in detail within the provided papers, research has explored creating this compound analogues with potentially enhanced potency, selectivity for specific opioid receptors, or increased resistance to enzymatic degradation. [, ] [https://www.semanticscholar.org/paper/f147890dab129962c652622eb18173c3033d191a], [https://www.semanticscholar.org/paper/7f3cb1d7d674f62db0e18f5f3930e86594b50629]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Nitrophenoxy)methyl]furan](/img/structure/B2828016.png)

![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)

![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![N-[2,2-bis(furan-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2828035.png)